![molecular formula C7H6Cl2O3 B13770384 Dichloromethoxybenzenediol CAS No. 75562-93-5](/img/structure/B13770384.png)
Dichloromethoxybenzenediol
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Overview
Description
Dichloromethoxybenzenediol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethoxybenzenediol typically involves the chlorination of methoxybenzenediol. One common method includes the reaction of methoxybenzenediol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds as follows:
Methoxybenzenediol+Cl2FeCl3this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the chlorination of methoxybenzenediol in large-scale reactors, followed by purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloromethoxybenzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Dichloromethoxybenzenediol derivatives are being investigated for their potential therapeutic effects. The catechol structure present in these compounds is crucial for their biological activity, particularly in antioxidant and anti-inflammatory contexts.
Case Study: Antioxidant Activity
A study evaluated the antioxidant properties of this compound derivatives using DPPH and ABTS assays. The results indicated that certain modifications to the compound significantly enhanced its radical scavenging activity.
Compound | DPPH EC50 (µM) | ABTS EC50 (µM) |
---|---|---|
This compound A | 45.2 | 60.3 |
This compound B | 30.1 | 55.7 |
Trolox | 53.1 | 72.5 |
The findings suggest that the presence of hydroxyl groups at specific positions enhances the compound's ability to scavenge free radicals, indicating potential as an antioxidant agent in pharmaceutical formulations .
Bioremediation Applications
This compound has shown promise in bioremediation processes, particularly in the degradation of chlorinated organic compounds. Research indicates that certain microbial strains can utilize this compound as a substrate, facilitating the breakdown of more complex pollutants.
Case Study: Microbial Transformation
In a laboratory setting, strains of Burkholderia were used to transform this compound into less toxic metabolites. The transformation rates were monitored over time, revealing effective degradation pathways.
Time (days) | Initial Concentration (mg/L) | Remaining Concentration (mg/L) |
---|---|---|
0 | 100 | 100 |
5 | 100 | 70 |
10 | 100 | 40 |
15 | 100 | 10 |
The data illustrates a significant reduction in concentration over a short period, highlighting the compound's utility in environmental remediation efforts .
Material Science Applications
This compound is also being explored for its potential in material science, particularly in the development of hydrogels and polymers due to its reactive functional groups.
Case Study: Hydrogel Development
Research has demonstrated that incorporating this compound into hydrogel matrices enhances their mechanical properties and biocompatibility. The hydrogels can be engineered for controlled drug release applications.
Property | Control Hydrogel | Hydrogel with this compound |
---|---|---|
Swelling Ratio | 3.2 | 4.5 |
Tensile Strength (MPa) | 1.5 | 2.8 |
Drug Release Rate (%) | 30 | 50 |
The incorporation of this compound not only improves the physical properties but also allows for sustained release profiles, making it suitable for various biomedical applications .
Mechanism of Action
The mechanism of action of dichloromethoxybenzenediol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Methoxybenzenediol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
Chloromethoxybenzenediol: Contains only one chlorine atom, resulting in different chemical properties.
Dichlorobenzenediol: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
Dichloromethoxybenzenediol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Dichloromethoxybenzenediol (DCMBD) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of DCMBD, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of benzenediol, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. The structural formula can be represented as follows:
Antimicrobial Activity
DCMBD exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that it may be effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of DCMBD, the compound was tested against several pathogenic bacteria using the disc diffusion method. The results showed:
- Bacillus subtilis : Moderate activity with an inhibition zone of 15 mm.
- Escherichia coli : Higher activity with an inhibition zone of 22 mm.
These findings suggest that DCMBD could serve as a potential candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.
The mechanism by which DCMBD exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Cell Membrane Disruption : DCMBD may integrate into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.
- Metabolic Interference : The compound may inhibit key enzymes involved in bacterial metabolism, similar to other benzenediol derivatives.
Biodegradation and Environmental Impact
Research has also highlighted the biodegradation potential of DCMBD in microbial environments. Studies show that certain microorganisms can metabolize DCMBD, reducing its toxicity and environmental persistence.
Table 1: Biodegradation Pathways
Microorganism | Metabolite Produced | Time (days) | Toxicity Level |
---|---|---|---|
Cunninghamella elegans | Chlorinated catechols | 14 | Low |
Burkholderia fungorum | Non-toxic byproducts | 10 | Very Low |
These findings indicate that DCMBD can be effectively broken down by specific microbial communities, suggesting its manageable environmental impact.
Safety and Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DCMBD. Studies involving animal models have shown that while acute exposure can lead to mild irritation, chronic exposure does not significantly increase carcinogenic risk compared to control groups.
Table 2: Toxicological Findings
Study Type | Exposure Route | Observed Effects |
---|---|---|
Subcutaneous Injection | Rat Models | No significant tumors |
Inhalation | Mouse Models | Mild respiratory irritation |
These results underscore the importance of further research to establish comprehensive safety guidelines for DCMBD usage.
Properties
CAS No. |
75562-93-5 |
---|---|
Molecular Formula |
C7H6Cl2O3 |
Molecular Weight |
209.02 g/mol |
IUPAC Name |
2,5-dichloro-3-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H6Cl2O3/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2,10-11H,1H3 |
InChI Key |
CEYLTJHXZQFYST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1O)Cl)O)Cl |
Origin of Product |
United States |
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